molecular formula C20H24N4O3S B6527858 N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide CAS No. 1019095-96-5

N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide

Cat. No.: B6527858
CAS No.: 1019095-96-5
M. Wt: 400.5 g/mol
InChI Key: AZWLAKSPTKQKCW-UHFFFAOYSA-N
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Description

N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.15691181 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CCG-304052, also known as N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process involved in various pathological conditions including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Mode of Action

CCG-304052 interacts with the CRL4 CRBN E3 ubiquitin ligase substrate receptor CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of transcription factors Ikaros and Aiolos . This interaction results in enhanced antiproliferative, apoptotic, and immune-stimulatory activity in diffuse large B-cell lymphoma (DLBCL) models .

Biochemical Pathways

The compound’s action affects the glycerophospholipid metabolism and protein-based catabolism for energy production . It also influences the epigenetic status of cells, particularly in relation to histone modifications . The degradation of Ikaros and Aiolos leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, and the reduction of the highly critical oncogenic factors c-Myc and IRF4 .

Result of Action

The molecular and cellular effects of CCG-304052’s action include potent antitumor activity in different preclinical models of DLBCL . The compound induces a more rapid, deep, and sustained degradation of Ikaros/Aiolos, causing derepression of CDK inhibitors and interferon-stimulated genes, and the reduction of the highly critical oncogenic factors c-Myc and IRF4 . These molecular changes are followed by potent autonomous cell killing and induction of apoptosis .

Action Environment

It’s known that various factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-12-9-17(22-18(25)20(2,3)4)24(23-12)19-21-14(11-28-19)13-7-8-15(26-5)16(10-13)27-6/h7-11H,1-6H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWLAKSPTKQKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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